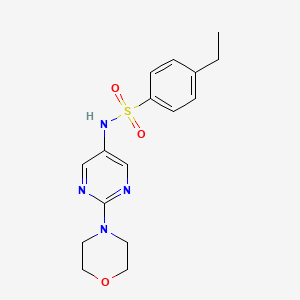

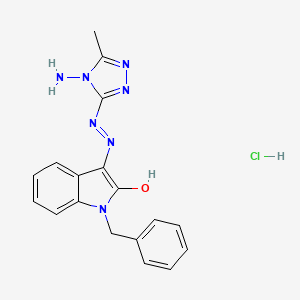

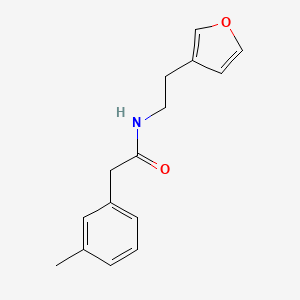

4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide, also known as ETP-46321, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

科学的研究の応用

Regioselective Synthesis

This compound can be used in the regioselective synthesis of new pyrimidine derivatives . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Anticancer Research

Benzenesulfonamide derivatives, such as this compound, have been synthesized and evaluated for their in vitro anticancer activity against different cell lines like A549 (lung cancer cell), HeLa (cervical), MCF-7 (breast cancer cell) and Du-145 (prostate cancer cell) . Some of these compounds showed IC50 values from 1.98 to 9.12 μM in different cell lines .

Antibacterial Activity

Compounds containing the benzenesulfonamide moiety are known to show broad spectrum biological properties such as elastase inhibitors, carbonic anhydrase inhibitors, clostridium histolyticum collagenase inhibitors as well as herbicides and plant growth regulators . This suggests potential antibacterial applications for this compound.

Drug Development

Sulfonamides are common motifs in many drugs and medicinal compounds and play an important role in their bioactivity . This compound could potentially be used in the development of new drugs.

Serotonin Receptor Binding

The introduction of hydrophobic groups in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites . This compound could potentially be used in research related to serotonin receptors.

Biological Activity Enhancement

The sharing of the indole 3-carbon in the formation of spiroindoline derivatives highly enhances biological activity . This compound, with its benzenesulfonamide moiety, could potentially be used to enhance the biological activity of other compounds.

作用機序

Target of Action

Similar compounds have been shown to have antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may target proteins or enzymes involved in these diseases.

Mode of Action

Similar compounds have shown to interact with their targets, leading to changes in the biological processes of the organism . For instance, some compounds inhibit the growth of parasites by interacting with specific proteins or enzymes, disrupting their normal function .

Biochemical Pathways

For example, some compounds can inhibit the synthesis of essential proteins in parasites, leading to their death .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well distributed in the body

Result of Action

Similar compounds have been shown to have potent antileishmanial and antimalarial activities . These compounds can inhibit the growth of parasites, leading to their death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound . .

特性

IUPAC Name |

4-ethyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-2-13-3-5-15(6-4-13)24(21,22)19-14-11-17-16(18-12-14)20-7-9-23-10-8-20/h3-6,11-12,19H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJRNMPOTGTSCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1beta,5beta)-2-Azabicyclo[3.1.0]hexa-3-ene-2,6beta-dicarboxylic acid 2-tert-butyl ester](/img/structure/B2394275.png)

![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)

![4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2394289.png)

![N-(tert-butyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394291.png)

![N-(tert-butyl)-2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-6-(4-ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2394293.png)

![8-Benzylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2394296.png)